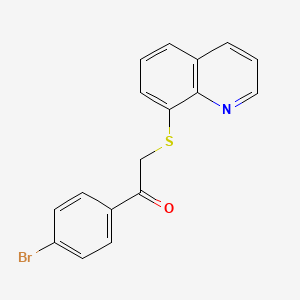
1-(4-Bromophenyl)-2-(quinolin-8-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is an organic compound that features a bromophenyl group and a quinolylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE typically involves the following steps:
Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Quinolylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the quinolylsulfanyl intermediate under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolylsulfanyl ketones or acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-PROPANONE: Similar structure with a propanone backbone.
1-(4-CHLOROPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a chlorophenyl group instead of a bromophenyl group.
1-(4-BROMOPHENYL)-2-(6-QUINOLYLSULFANYL)-1-ETHANONE: Similar structure with a different position of the quinolylsulfanyl group.
Uniqueness
1-(4-BROMOPHENYL)-2-(8-QUINOLYLSULFANYL)-1-ETHANONE is unique due to the specific combination of the bromophenyl and quinolylsulfanyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H12BrNOS |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C17H12BrNOS/c18-14-8-6-12(7-9-14)15(20)11-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11H2 |
InChI Key |
NOMCMWHSZQRQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















